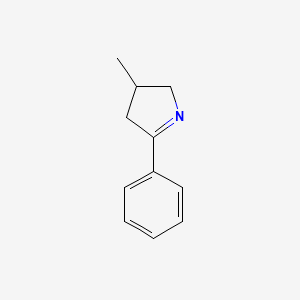

2-Phenyl-4-methyl-1-pyrroline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenyl-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEIGBCYDNFZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis:this Approach Aims to Create a Specific Enantiomer Directly.

Chiral Pool Synthesis: This involves using a readily available, enantiomerically pure starting material. For example, the synthesis of specific enantiomers of 2-methylpyrrolidine (B1204830) has been accomplished starting from the chiral building blocks (R)- or (S)-prolinol. google.com

Biocatalytic Methods: Enzymes can serve as highly selective chiral catalysts. The enzymatic reduction of 2-methyl-1-pyrroline (B1218662) using an imine reductase has been shown to produce the (S)-enantiomer with a significant enantiomeric excess (ee). nih.gov Similarly, ω-transaminases have been used in the dynamic kinetic resolution of keto esters to produce enantiomerically enriched 4-arylpyrrolidin-2-ones, which are cyclic analogues of GABA derivatives. researchgate.net

Table 4: Approaches for Chiral Synthesis and Separation of Pyrrolidine (B122466) Analogues

| Method | Description | Example Application | Outcome | Reference |

|---|---|---|---|---|

| Chiral Resolution | Formation and separation of diastereomeric salts. | Racemic pyrovalerone + dibenzoyl-D-tartaric acid | Separation of (2R)- and (2S)-pyrovalerone enantiomers (>95% ee). | nih.govdrugs.ie |

| Chiral Pool Synthesis | Use of an enantiopure starting material. | (S)-Prolinol | Synthesis of 2-(R)-methylpyrrolidine. | google.com |

| Biocatalytic Reduction | Enzymatic reduction of an imine. | 2-Methyl-1-pyrroline + IRED | (S)-2-Methylpyrrolidine (75% ee). | nih.gov |

These stereoselective strategies are essential for accessing individual stereoisomers of 2-phenyl-4-methyl-1-pyrroline derivatives, enabling detailed studies of their specific biological and chemical properties.

Mechanistic Investigations of 2 Phenyl 4 Methyl 1 Pyrroline Synthesis and Reactions

Elucidation of Reaction Pathways and Transition States

The synthesis of the 1-pyrroline (B1209420) ring system can proceed through various reaction pathways, including intramolecular cyclizations, rearrangements, and cycloadditions. rsc.orgnih.gov The elucidation of these pathways and the characterization of their associated transition states are often accomplished through a synergy of experimental studies and computational chemistry, particularly Density Functional Theory (DFT) calculations. nih.govresearchgate.net

DFT studies on related systems, such as the formation of substituted pyrrolidine-2,3-diones, have been instrumental in mapping the potential energy surface (PES) of the reaction. nih.govkuleuven.be These calculations help identify the most plausible reaction mechanism by comparing the relative free energies of various intermediates and transition states. beilstein-journals.org For instance, in a multi-step reaction, DFT can determine whether a proposed intermediate is energetically accessible and which subsequent pathway possesses the lowest activation energy barrier (ΔG‡). nih.govbeilstein-journals.org

One common route to pyrrolines is the [3+2] cycloaddition reaction. nih.gov Theoretical studies, such as those on the reaction between an N-methyl-C-4-methylphenyl-nitrone and an alkyne, have been used to investigate the stereo- and regioisomeric reaction pathways. mdpi.com These studies calculate the energies of the four possible transition states to predict which product will be preferentially formed. mdpi.com Similarly, a base-promoted cascade addition-cyclization of propargylamides to form highly substituted pyrroles and pyrrolines has been mechanistically detailed using DFT. rsc.org The calculations showed that the nucleophilic attack of a cyanide anion is both kinetically and thermodynamically favored at the internal carbon of an allenamide intermediate, dictating the regiochemical outcome of the cyclization. rsc.org

In the context of forming 2-phenyl-4-methyl-1-pyrroline, a plausible pathway could involve the intramolecular cyclization of a suitably substituted linear precursor, such as a γ-amino ketone. The reaction would likely proceed via an initial acid-catalyzed condensation to form an imine or iminium species, followed by a nucleophilic attack from an enol or enolate equivalent to close the ring. nih.govbeilstein-journals.org DFT calculations would be essential to confirm the precise nature of the transition state for the key ring-closing step, revealing whether the bond formation is concerted or stepwise and identifying the key atoms involved in the process. nih.gov

Role of Radical and Ionic Intermediates in Pyrroline (B1223166) Transformations

Both radical and ionic intermediates play a pivotal role in the synthesis and transformation of pyrroline rings. nih.govunirioja.es The specific type of intermediate often depends on the reaction conditions, such as the choice of catalyst, solvent, and the presence of light or an initiator. frontiersin.orgunirioja.es

Radical Intermediates: Iminyl radicals are key intermediates in many pyrroline syntheses. nih.govnsf.gov These nitrogen-centered radicals can be generated under various conditions, including photoredox catalysis, and undergo 5-exo-trig cyclizations onto a tethered alkene to form the pyrroline ring. frontiersin.orgnsf.gov For example, a chemodivergent photocatalytic method has been developed where an iminyl radical, generated from a vinyl azide, undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to create a more stable benzylic radical. This carbon-centered radical then cyclizes onto the imine moiety to furnish the 1-pyrroline core. frontiersin.org The proposed mechanism involves the formation of an α-aminoalkyl radical, which is then oxidized to an iminium cation before final deprotonation to the product. frontiersin.org

Cobalt-catalyzed reactions can also proceed through radical pathways. The reaction of linear amino-aldehydes with a cobalt(II) catalyst can generate cobalt(III)-carbene radical intermediates, which then undergo intramolecular cyclization to yield pyrrolidines and other N-heterocycles. researchgate.net

Ionic Intermediates: Ionic mechanisms are equally prevalent. The photoreactions of 2-phenyl-1-pyrrolinium perchlorate (B79767), an iminium ion, with electron-rich olefins proceed via electron-transfer mechanisms. sci-hub.se These reactions can lead to the formation of a carbon-carbon bond at the 2-position of the pyrrolidine (B122466) ring. sci-hub.se Iminium ions are also crucial intermediates in secondary amine-catalyzed reactions, where they are formed from the condensation of an α,β-unsaturated carbonyl compound and a pyrrolidine-based organocatalyst. acs.orgnih.gov

Acid-catalyzed rearrangements of N-cyclopropylimines to 1-pyrrolines are believed to proceed through ionic intermediates. unirioja.es Similarly, the three-component synthesis of substituted pyrrolin-2-ones involves an acid-catalyzed condensation to produce an iminium species, which then acts as an electrophile for a nucleophilic enol. nih.govbeilstein-journals.org In some metal-mediated cyclizations of unsaturated oxime acetates, experimental evidence has distinguished between radical and ionic pathways, with FeCl₃ promoting an ionic transformation. rsc.org The proposed ionic mechanism involves the formation of a complex between the metal ion and the oxime ester, which facilitates the nucleophilic attack of the alkene to close the ring. rsc.org

Stereochemical Control and Regioselectivity in Substituted Pyrroline Synthesis

Achieving control over stereochemistry and regioselectivity is a central challenge in the synthesis of complex molecules like substituted pyrrolines. The strategic placement of substituents on the pyrroline ring is critical as it dictates the final properties and biological activity of the molecule. beilstein-journals.org

Stereochemical Control: The diastereoselectivity of pyrroline synthesis can often be controlled by using chiral auxiliaries, catalysts, or substrates. In [3+2] cycloaddition reactions between azomethine ylides and chiral N-tert-butanesulfinylazadienes, the sulfinyl group acts as a powerful chiral director, leading to the formation of densely substituted pyrrolidines with high diastereoselectivity. acs.org Computational studies have been employed to understand the influence of this group on the stereochemical outcome. acs.org

Catalytic hydrogenation of highly substituted pyrroles is another method to produce functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.net The directing effect is often attributed to the initial reduction of a substituent on the pyrrole (B145914) ring, which then guides the subsequent hydrogenation of the ring itself from a less sterically hindered face. researchgate.net The conformation of the pyrrolidine ring, which typically adopts an envelope-like shape, is significantly influenced by substituents, particularly electronegative atoms like fluorine, which can stabilize specific conformations through gauche effects. beilstein-journals.org

Regioselectivity: Regioselectivity—the control over which position of the ring a substituent adds to—is often dictated by the catalyst or the electronic nature of the reactants. organic-chemistry.orgacs.org For example, in the hydroalkylation of 3-pyrrolines, the regiochemical outcome can be tuned by the choice of metal catalyst; a cobalt catalyst favors the formation of C2-alkylated pyrrolidines, whereas a nickel catalyst directs the reaction to yield C3-alkylated products. organic-chemistry.org

In photocatalytic approaches to 1-pyrrolines, chemoselectivity can be switched by the choice of photocatalyst and additives. The use of Ru(bpy)₃(PF₆)₂ with a base can favor a [3+2] cyclization to form a 1-pyrroline, while switching to fac-Ir(ppy)₃ with an acid can promote a [4+2] cyclization to form a different product, demonstrating precise control over bond formation. frontiersin.org Similarly, in the reaction of ketoxime acetates with ynals, the regioselectivity can be switched between forming pyrroles or isoquinolines by changing the catalyst from copper to gold. acs.org DFT calculations have been used to rationalize such regioselectivity in base-promoted cyclizations by comparing the activation barriers for nucleophilic attack at different positions, confirming that the observed product arises from the kinetically and thermodynamically favored pathway. rsc.org

Table 1: Catalyst-Controlled Regioselectivity in Pyrrolidine Synthesis organic-chemistry.org

| Catalyst System | Starting Material | Product Type | Selectivity |

| Co(acac)₂ / (S)-Ph-BOX | 3-Pyrroline | C2-Alkylated Pyrrolidine | High Regio- and Enantioselectivity |

| NiBr₂·diglyme / (R)-Cy-BOX | 3-Pyrroline | C3-Alkylated Pyrrolidine | High Regio- and Enantioselectivity |

Kinetic and Thermodynamic Considerations in Reaction Mechanisms

The final product distribution in a chemical reaction is governed by the principles of kinetic and thermodynamic control. Understanding these factors is crucial for optimizing reaction conditions to favor the desired isomer of a substituted pyrroline. diva-portal.org

Kinetic vs. Thermodynamic Control: A reaction is under kinetic control when the product ratio is determined by the rates at which the different products are formed. The product that is formed fastest, via the pathway with the lowest activation energy (ΔG‡), will be the major product. diva-portal.orgmdpi.com This is often the case at lower reaction temperatures where the reverse reactions are slow or negligible. ingentaconnect.com

Conversely, a reaction is under thermodynamic control when the system reaches equilibrium, and the product ratio reflects the relative stability of the products. The most stable product (the one with the lowest Gibbs free energy, ΔG) will predominate. diva-portal.orgmdpi.com This is typically favored by higher reaction temperatures, longer reaction times, and reversible reaction conditions that allow the initially formed kinetic product to convert into the more stable thermodynamic product. mdpi.comingentaconnect.com

Application in Pyrroline Synthesis: In the synthesis of spiro[oxindole-3,3'-pyrrolines] via a three-component 1,4-dipolar cycloaddition, a clear switch between kinetic and thermodynamic control was observed. ingentaconnect.comresearchgate.net When the reaction was conducted at lower temperatures (25–38 °C), the kinetically favored 1,3-oxazepino[7,6-b]indoles were the main products. However, at a higher temperature (~60 °C), the reaction shifted to thermodynamic control, yielding the more stable spiro-pyrrolines. ingentaconnect.comresearchgate.net Computational analysis confirmed that the spiro-oxindole product was significantly more stable (by 76.1 kJ/mol) than its isomeric oxazepine counterpart. ingentaconnect.comresearchgate.net

DFT calculations have become an indispensable tool for predicting and explaining these outcomes. In the mechanistic study of the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations showed that while the two possible final products were thermodynamically similar (ΔG difference of ~0.1 kcal·mol⁻¹), the kinetic barrier to form the observed product was significantly lower (by 4.4 to 7.8 kcal·mol⁻¹). nih.govbeilstein-journals.org This indicated that kinetic factors were dominant in determining the product, with the rate of formation being 10³ to 10⁶ times faster for the observed isomer. beilstein-journals.org Similarly, DFT studies on the contraction of pyrrolidines to cyclobutanes have analyzed the reaction mechanism, identifying the rate-determining step and explaining the observed stereoselectivity through the relative energy barriers of different pathways. researchgate.netacs.org

Table 2: Calculated Energy Differences in Competing Reaction Pathways beilstein-journals.org

| Parameter | Pathway to Product 1 (Observed) | Pathway to Product 2 (Isomer) | Implication |

| ΔG (Thermodynamic) | Reference | ~ +0.1 kcal·mol⁻¹ | Thermodynamically similar |

| ΔG‡ (Kinetic) | Lower Barrier | ~ +4.4 to +7.8 kcal·mol⁻¹ higher | Kinetically favored |

Data adapted from a DFT study on a model pyrrolidinone synthesis, illustrating the principle of kinetic control. beilstein-journals.org

Chemical Reactivity and Transformations of 2 Phenyl 4 Methyl 1 Pyrroline

Electrophilic and Nucleophilic Reactions of the Pyrroline (B1223166) Ring

The pyrroline ring of 2-phenyl-4-methyl-1-pyrroline contains a reactive imine (C=N) bond, which is the primary site for both electrophilic and nucleophilic attacks. rsc.org

Nucleophilic Addition: The carbon atom of the imine is electrophilic and susceptible to attack by nucleophiles. For instance, 1-pyrrolines can undergo nucleophilic attack on the prochiral endocyclic imine. rsc.org Organometallic reagents like Grignard reagents and organolithium compounds can add to the C=N bond. For example, the addition of phenyllithium (B1222949) to N-acylpyrrolidin-2-one is a known method for synthesizing 2-substituted 1-pyrrolines. orgsyn.org

Reduction: The imine bond can be readily reduced to the corresponding pyrrolidine (B122466). This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation with platinum on carbon. beilstein-journals.org An enzyme from Candida parapsilosis ATCC 7330 has been shown to catalyze the reduction of 2-methyl-1-pyrroline (B1218662) to (S)-2-methylpyrrolidine. nih.gov

Electrophilic Attack: The nitrogen atom of the imine is nucleophilic and can react with electrophiles. For example, 2-phenyl-1-pyrroline reacts with benzylsulfonyl chloride to yield 1-benzylsulfonyl-2-chloro-2-phenyl-4-methylpyrrolidine. researchgate.net

Aromatization Pathways to Substituted Pyrroles

2-Phenyl-4-methyl-1-pyrroline can be converted into the corresponding substituted pyrrole (B145914), 2-phenyl-4-methyl-1H-pyrrole, through aromatization. This process involves the removal of two hydrogen atoms from the pyrroline ring to form the aromatic pyrrole ring. Several methods can be employed to achieve this transformation.

One common method is dehydrogenation using a palladium on carbon (Pd/C) catalyst. beilstein-journals.orgresearchgate.net This reaction is typically carried out at elevated temperatures. Another approach involves a two-step procedure: bromination with N-bromosuccinimide (NBS) followed by dehydrohalogenation in a basic medium. beilstein-journals.org

More recent methods include palladium(II)-catalyzed aerobic oxidative cyclization of N-allylimines, which can proceed at room temperature under an oxygen atmosphere. lookchem.com This represents a form of aerobic dehydrogenative Heck cyclization. lookchem.comrsc.org Iron(III) chloride has also been used to catalyze the selective aromatization of pyrrolines. organic-chemistry.org The aromatization of 2-ylidene-3-pyrrolines, which are isomers of 1-pyrrolines, can be acid-catalyzed, driven by the formation of the stable aromatic pyrrole ring. mdpi.com

The following table summarizes some common methods for the aromatization of pyrrolines:

| Method | Reagents/Catalyst | Conditions | Reference |

| Dehydrogenation | Palladium on Carbon (Pd/C) | High Temperature | beilstein-journals.orgresearchgate.net |

| Bromination/Dehydrohalogenation | N-Bromosuccinimide (NBS), Base | Two steps | beilstein-journals.org |

| Aerobic Dehydrogenative Heck Cyclization | Palladium(II) catalyst, O2 | Room Temperature | lookchem.comrsc.org |

| Catalytic Aromatization | Iron(III) chloride | - | organic-chemistry.org |

| Acid-Catalyzed Isomerization | Acid (e.g., BF3) | Room Temperature to 60 °C | mdpi.com |

Cycloaddition Reactions and Annulation Strategies

The imine functionality of 2-phenyl-4-methyl-1-pyrroline and related 1-pyrrolines can participate in cycloaddition reactions, providing access to more complex heterocyclic structures. These reactions are valuable for constructing fused ring systems.

One notable example is the [3+2] cycloaddition reaction. The (3+2) annulation of donor-acceptor cyclopropanes with nitriles is a versatile strategy for the stereoselective synthesis of 1-pyrrolines. nih.gov Similarly, photocatalytic [3+2] cyclization has been employed to synthesize 1-pyrrolines. frontiersin.org

Furthermore, 1,3-dipolar cycloaddition reactions are a key method for synthesizing pyrrolidine rings. rsc.org For example, the reaction of münchnones (oxazolium-5-oxides) with alkenes can lead to the formation of Δ-1-pyrroline moieties. rsc.org

Annulation strategies, which involve the formation of a new ring fused to the existing pyrroline structure, are also important. A phosphine-catalyzed annulation of modified allylic ylides with aromatic imines can produce 3-pyrrolines. rjptonline.org Titanium-catalyzed stereoselective synthesis of spirooxindole-1-pyrrolines has also been reported. acs.org

The following table outlines some cycloaddition and annulation strategies involving pyrroline systems:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Annulation | Donor-Acceptor Cyclopropanes, Nitriles | SnCl4 | 1-Pyrrolines | nih.gov |

| [3+2] Cycloaddition | - | Photocatalyst | 1-Pyrrolines | frontiersin.org |

| Phosphine-Catalyzed Annulation | Allylic Ylides, Aromatic Imines | Phosphine (B1218219) | 3-Pyrrolines | rjptonline.org |

| Stereoselective Annulation | Oxazoles, Alkylidene Oxindoles | TiCl4 | Spirooxindole-1-pyrrolines | acs.org |

| 1,3-Dipolar Cycloaddition | Münchnones, Alkenes | Heat | Δ-1-Pyrroline derivatives | rsc.org |

Functionalization of the Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the pyrroline ring offer further opportunities for chemical modification, allowing for the synthesis of a wide array of derivatives.

Functionalization of the Phenyl Group: The phenyl ring can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the pyrroline-containing substituent. For instance, C-C coupling reactions have been performed with 2-(4-iodo-phenyl)-pyrrolidine derivatives. d-nb.info

Functionalization of the Methyl Group: The methyl group can be functionalized through various reactions. For example, it can be halogenated under radical conditions. It has been shown that the methyl substituent at the C3 position of a pyrrole ring, derived from a pyrroline, can be further derivatized. acs.org

The ability to functionalize these substituents significantly enhances the synthetic utility of 2-phenyl-4-methyl-1-pyrroline, enabling the creation of diverse molecular architectures for various applications.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Phenyl 4 Methyl 1 Pyrroline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of 2-Phenyl-4-methyl-1-pyrroline. This technique provides the elemental composition of the molecule with high accuracy, which is fundamental for its initial identification and for assessing its purity. mdpi.comrsc.org HRMS can differentiate between compounds with the same nominal mass but different elemental formulas, a crucial step in confirming the identity of a synthesized or isolated compound. acs.orgacs.org For instance, in the analysis of related pyrroline (B1223166) structures, HRMS has been used to confirm the elemental composition by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found value. rsc.orgacs.org This level of precision is essential for distinguishing the target compound from potential isomers or impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of 2-Phenyl-4-methyl-1-pyrroline. psu.edu It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure and its stereochemistry. psu.edursc.org

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are foundational for structural analysis. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, and their coupling patterns, which provides information about adjacent protons. rsc.orghmdb.caresearchgate.net The ¹³C NMR spectrum shows the number of different carbon environments in the molecule. beilstein-journals.orgnih.gov

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex structural assignments. columbia.edunih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two to four bonds). columbia.edunih.gov These techniques are instrumental in piecing together the molecular framework, especially for complex molecules or for confirming the position of substituents like the phenyl and methyl groups on the pyrroline ring. rsc.orgbeilstein-journals.org For example, in the analysis of similar heterocyclic compounds, HMBC has been crucial for assigning the resonance peaks in ¹³C NMR spectra to individual carbon atoms. nih.gov

Table 1: Representative NMR Data for a Related 2-Phenyl-1-pyrroline Structure

| Nucleus | Technique | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | 1D NMR | 1.70-2.10 (m, 2H), 2.60-2.97 (m, 2H), 3.80-4.13 (m, 2H), 7.13-7.47 (m, 3H), 7.56-7.93 (m, 2H) orgsyn.org |

Note: This data is for the parent compound 2-phenyl-1-pyrroline and serves as a reference. The chemical shifts for 2-Phenyl-4-methyl-1-pyrroline would be expected to show variations due to the presence of the methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. vulcanchem.combiomedpharmajournal.org The IR spectrum of 2-Phenyl-4-methyl-1-pyrroline would be expected to show characteristic absorption bands for the C=N imine stretch, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the phenyl group. orgsyn.orgvulcanchem.combiomedpharmajournal.org For the related compound 2-phenyl-1-pyrroline, characteristic IR peaks are observed at 1616 cm⁻¹ (C=N) and in the regions of 3061-2864 cm⁻¹ (C-H) and 1575-1447 cm⁻¹ (aromatic C=C). orgsyn.org Raman spectroscopy can provide additional information, particularly for non-polar bonds that may be weak in the IR spectrum.

Table 2: Characteristic IR Absorption Bands for a Related 2-Phenyl-1-pyrroline

| Vibrational Mode | **Frequency (cm⁻¹) ** |

|---|---|

| C=N Stretch | 1616 orgsyn.org |

| Aromatic C=C Stretch | 1575, 1496, 1447 orgsyn.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-Phenyl-4-methyl-1-pyrroline is expected to show absorption bands corresponding to π → π* transitions of the conjugated system involving the phenyl ring and the imine group. sci-hub.se The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent and substituents. For a related pyrroline derivative, UV absorption was observed at 250 nm. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional GC-MS (GC×GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. mdpi.comnih.gov It is particularly useful for assessing the purity of 2-Phenyl-4-methyl-1-pyrroline and for detecting and identifying trace impurities. mdpi.com The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component aids in its identification by comparing it to spectral libraries. mdpi.comresearchgate.net

Comprehensive two-dimensional GC-MS (GC×GC-MS) offers enhanced separation power and is especially valuable for analyzing complex mixtures or for detecting trace components that might co-elute in a standard GC-MS analysis. mdpi.com This technique has been successfully applied to the analysis of other volatile pyrroline derivatives in complex matrices. mdpi.commdpi.comnih.gov

Advanced Chromatographic Separations (e.g., HPLC, Preparative Chromatography)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. vulcanchem.comgoogle.com For non-volatile or thermally labile compounds, HPLC is often the method of choice. It can be used to assess the purity of 2-Phenyl-4-methyl-1-pyrroline and to isolate it from reaction mixtures. vulcanchem.comrsc.org

Preparative HPLC is a scaled-up version of analytical HPLC used for purifying larger quantities of a compound. lcms.cz This technique is essential for obtaining highly pure samples of 2-Phenyl-4-methyl-1-pyrroline for further analysis or for use as a reference standard. google.comlcms.cz Column chromatography is another common purification technique used for related compounds. rsc.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2-Phenyl-4-methyl-1-pyrroline |

| 2-Phenyl-1-pyrroline |

| 1-pyrroline (B1209420) |

| 2-acetyl-1-pyrroline |

| 2-Propionyl-1-pyrroline |

| 5-Methyl-5-phenyl-1-pyrroline N-Oxide |

| 4-methyl-2-phenyl-1H-pyrrole |

| 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |

| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone |

| 2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione |

| 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl) |

| Carbon |

| Nitrogen |

| Oxygen |

| Hydrogen |

| Sulfur |

| Neodymium |

| Silicon |

| Bromine |

| Fluorine |

| Chlorine |

| Copper |

| Sodium |

| Lithium |

| Cobalt |

| Iron |

| Toluene |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Ethyl acetate |

| Cyclohexane |

| Diethyl ether |

| Tetrahydrofuran |

| Dimethyl sulfoxide |

| Trifluoroacetic acid |

| Sodium hypochlorite |

| Sodium thiosulfate |

| Sodium sulfate |

| Sodium chloride |

| Sodium methoxide |

| Sodium ascorbate |

| Sodium hydroxide |

| Lithium hydroxide |

| Ammonium chloride |

| Perchloric acid |

| Oxalyl chloride |

| Chromium hexacarbonyl |

| N,O-dimethylhydroxyamine hydrochloride |

| N-methylurazole |

| DABCO-Br2 |

| Carbonyldiimidazole |

| Heptanal |

| 1-nonanol |

| (Z)-6-nonenal |

| (Z,Z)-3,6-nonadienal |

| 2-thiophenemethanethiol |

| 5-methyl-2-furanmethanethiol |

| 2,2,6-trimethyl-cyclohexanone |

| 3-octen-2-one |

| 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone |

Computational Chemistry and Theoretical Studies of 2 Phenyl 4 Methyl 1 Pyrroline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing a basis for predicting their stability and reactivity. DFT calculations have been instrumental in understanding the electronic properties of various pyrroline (B1223166) and N-heterocyclic systems. For instance, studies on related compounds like annulated meso-tetraphenylchlorins, which contain a pyrroline ring, have utilized DFT to elucidate their electronic structures. researchgate.nettau.ac.il These calculations have shown that even with significant structural deviations from natural chlorins, the fundamental electronic characteristics can be retained. researchgate.nettau.ac.il

In such systems, DFT calculations help in determining the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For example, in a study of (1E,3E)-1,4-dinitro-1,3-butadiene reacting with N-methyl azomethine ylide to form a pyrroline derivative, the computed HOMO and LUMO energies were crucial in understanding the reaction's progress. researchgate.net

Time-dependent DFT (TD-DFT) is an extension of DFT that is used to predict electronic excitation energies and, consequently, UV-visible absorption spectra. beilstein-journals.org This has been applied to investigate the transient species in photochemical reactions leading to the formation of pyrroline derivatives. nsf.gov For example, in the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline, TD-DFT was used to calculate the UV spectrum of the triplet alkylnitrene intermediate, which was found to be consistent with experimental transient absorption spectra. nsf.gov

The electronic structure of 2-Phenyl-4-methyl-1-pyrroline would be influenced by the phenyl and methyl substituents. The phenyl group, being an aromatic system, can engage in π-conjugation with the C=N bond of the pyrroline ring, which would affect the energies of the molecular orbitals. The methyl group, on the other hand, is an electron-donating group that can influence the electron density distribution in the molecule. DFT calculations could precisely quantify these effects, providing insights into the molecule's reactivity towards electrophiles and nucleophiles.

A hypothetical representation of DFT-calculated electronic properties for 2-Phenyl-4-methyl-1-pyrroline is presented in the table below, based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

| Electron Affinity | 1.3 eV | Energy released when an electron is added. |

| Ionization Potential | 7.8 eV | Energy required to remove an electron. |

This table is illustrative and contains hypothetical data for 2-Phenyl-4-methyl-1-pyrroline based on general principles and data for related compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for conformational analysis, as it can explore the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

MD simulations are also crucial in understanding how a molecule like 2-Phenyl-4-methyl-1-pyrroline might interact with biological macromolecules. In drug discovery, MD simulations are used to study the stability of protein-ligand complexes and to understand the dynamic nature of the binding pocket. researchgate.netresearchgate.net For substituted spirooxindole-pyrrolines, MD simulations have been used to assess the stability of their complexes with target enzymes, providing insights into their potential as therapeutic agents. mdpi.com

A typical MD simulation protocol for 2-Phenyl-4-methyl-1-pyrroline would involve:

Building an initial 3D model of the molecule.

Placing the molecule in a simulation box, often with a solvent like water.

Assigning a force field, which is a set of parameters that describe the potential energy of the system.

Running the simulation for a certain period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at each time step.

Analyzing the resulting trajectory to identify stable conformations, calculate conformational energies, and study dynamic properties.

The results of such a simulation could be presented in a table summarizing the key conformational features.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-N1-C2-C(phenyl)) | Key Feature |

| 1 | 0.0 | ~30° | Phenyl group is pseudo-equatorial. |

| 2 | 2.5 | ~150° | Phenyl group is pseudo-axial. |

| 3 | 1.2 | ~45° | Envelope conformation with C4 out of plane. |

| 4 | 1.8 | ~-40° | Twist conformation. |

This table is illustrative and contains hypothetical data for 2-Phenyl-4-methyl-1-pyrroline based on general principles and data for related compounds.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions at a molecular level. These methods can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. This provides a detailed understanding of why a reaction proceeds in a particular way and what factors influence its rate and outcome.

The reactivity of 1-pyrrolines has been the subject of several quantum chemical investigations. For example, the assembly of 1-pyrrolines from N-benzylaldimines and arylacetylenes in a superbasic medium has been studied in detail using a B2PLYP-D2/6-311+G**//B3LYP/6-31+G* approach. nih.govresearchgate.net These studies found that the reaction is more likely to proceed through a concerted cycloaddition mechanism rather than a stepwise one. nih.govresearchgate.net They also explored side reactions and explained the mild reaction conditions by considering the formation of complexes in the superbasic medium. nih.gov

Another area where quantum chemical calculations have been applied is in understanding the photorearrangement of N-cyclopropylimines to 1-pyrrolines. unirioja.es Computational studies helped to interpret the influence of different substituents on the reactivity and chemoselectivity of this process. unirioja.es

For 2-Phenyl-4-methyl-1-pyrroline, quantum chemical investigations could be used to study a variety of reactions, such as its synthesis, its reduction to the corresponding pyrrolidine (B122466), or its participation in cycloaddition reactions. For instance, the synthesis of 2-phenyl-1-pyrroline can be achieved through the hydrolysis and decarboxylation of 3-benzoyl-N-vinylpyrrolidin-2-one. orgsyn.org A quantum chemical study of this reaction could model the reaction pathway, calculate the activation energies for each step, and provide insights into the role of the acid catalyst.

A hypothetical reaction mechanism for the acid-catalyzed hydrolysis of an intermediate in the synthesis of 2-Phenyl-4-methyl-1-pyrroline could be investigated, with the calculated activation energies presented in a table.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Protonation of the carbonyl oxygen | 5.2 |

| 2 | Nucleophilic attack by water | 12.8 |

| 3 | Proton transfer | 8.1 |

| 4 | Ring opening | 15.6 |

| 5 | Decarboxylation | 20.3 |

| 6 | Tautomerization to form the pyrroline | 10.5 |

This table is illustrative and contains hypothetical data for a plausible reaction mechanism.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts and vibrational (IR and Raman) frequencies. These predictions are valuable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.

The prediction of NMR chemical shifts is typically done using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. ohsu.edu The accuracy of the predicted shifts depends on the level of theory, the basis set used, and whether solvent effects are included. For complex molecules, comparing calculated and experimental NMR spectra can help to assign the signals to specific atoms in the molecule. While no specific predictions for 2-Phenyl-4-methyl-1-pyrroline are published, experimental 1H and 13C NMR data for the closely related 2-phenyl-1-pyrroline are available, which can serve as a benchmark for theoretical calculations. orgsyn.org

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies of the normal modes of vibration, which correspond to the peaks in the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. tau.ac.il The IR spectrum of 2-phenyl-1-pyrroline has been reported, showing characteristic peaks for C=N stretching and other vibrations. orgsyn.org

A computational study of 2-Phenyl-4-methyl-1-pyrroline would likely predict the following spectroscopic features:

Predicted NMR Chemical Shifts (in ppm, relative to TMS):

| Atom | Predicted ¹³C Shift | Predicted ¹H Shift |

| C2 | ~173 | - |

| C3 | ~35 | ~2.9 |

| C4 | ~30 | ~2.5 (methine), ~1.2 (methyl) |

| C5 | ~62 | ~4.0 |

| Phenyl C (ipso) | ~134 | - |

| Phenyl C (ortho) | ~127 | ~7.8 |

| Phenyl C (meta) | ~128 | ~7.4 |

| Phenyl C (para) | ~130 | ~7.4 |

This table is illustrative and contains hypothetical data for 2-Phenyl-4-methyl-1-pyrroline based on general principles and data for related compounds.

Predicted Vibrational Frequencies (in cm⁻¹):

| Vibrational Mode | Predicted Frequency | Expected Intensity |

| C=N Stretch | ~1620 | Strong |

| Phenyl C=C Stretch | ~1600, ~1490 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3060 | Medium |

| C-H Stretch (Aliphatic) | ~2950, ~2870 | Strong |

| CH₂ Bend | ~1450 | Medium |

| C-N Stretch | ~1250 | Medium |

This table is illustrative and contains hypothetical data for 2-Phenyl-4-methyl-1-pyrroline based on general principles and data for related compounds.

Synthesis and Characterization of Derivatives and Analogues of 2 Phenyl 4 Methyl 1 Pyrroline

Synthesis of Pyrrolidine (B122466) Derivatives via Reduction of the Pyrroline (B1223166) Ring

The conversion of the 1-pyrroline (B1209420) ring to a saturated pyrrolidine ring is a fundamental transformation for creating derivatives of 2-phenyl-4-methyl-1-pyrroline. This reduction of the endocyclic C=N bond eliminates the imine functionality and generates a secondary amine within the five-membered ring, yielding 2-phenyl-4-methylpyrrolidine. This transformation is significant as the resulting pyrrolidine derivatives are key intermediates in the synthesis of various compounds, including potential antidepressants. orgsyn.org

Several reductive methods can be employed for this purpose, with catalytic hydrogenation being a common and efficient approach. The reduction of similar 1-pyrrolines is often achieved using hydrogen gas (H₂) in the presence of a metal catalyst. csic.es

Table 1: Representative Reduction Methods for Pyrroline Systems

| Reducing System | Substrate Example | Product | Notes | Reference |

|---|---|---|---|---|

| H₂/Raney-Nickel | γ-Nitroketones | Polysubstituted Pyrrolidines | A general method for creating the pyrrolidine ring system, often proceeding through a 1-pyrroline intermediate. | csic.es |

| Sodium Borohydride (B1222165) (NaBH₄) | 2-Phenyl-1-pyrroline | 2-Phenylpyrrolidine (B85683) | A common laboratory reagent for the reduction of imines to amines. | orgsyn.org |

The choice of reducing agent and reaction conditions allows for control over the reaction's outcome. For instance, biocatalytic reductions using imine reductases (IREDs) have emerged as a powerful tool for achieving asymmetric synthesis, producing specific enantiomers of the resulting pyrrolidine. nih.gov An enzyme from Candida parapsilosis has been shown to reduce 2-methyl-1-pyrroline (B1218662) specifically with NADH to yield (S)-2-methylpyrrolidine, demonstrating the potential for creating enantiomerically pure derivatives. nih.gov

Introduction of Diverse Functional Groups on the Pyrroline Ring System

The 1-pyrroline ring system is amenable to the introduction of various functional groups, which allows for the synthesis of a diverse library of analogues. The inherent reactivity of the cyclic imine in 1-pyrrolines provides a handle for synthetic manipulation. rsc.org

One key strategy involves nucleophilic addition to the electrophilic C=N bond. Another approach involves the functionalization of precursors prior to the formation of the pyrroline ring. For example, the alkylation of the enolate of the keto lactam intermediate, which is used in the synthesis of 2-phenyl-1-pyrroline, can lead to the formation of 2,3-disubstituted pyrrolines. orgsyn.org This method allows for the introduction of alkyl groups at the C3 position of the pyrroline ring.

Table 2: Methods for Functionalization of the Pyrroline Ring System

| Method | Position of Functionalization | Type of Group Introduced | Notes | Reference |

|---|---|---|---|---|

| Alkylation of Keto Lactam Intermediate | C3 | Alkyl groups (e.g., Methyl, Benzyl) | Functionalization occurs on the precursor before cyclization and hydrolysis to the pyrroline. | orgsyn.org |

| Photoaddition with Olefins | C2 and other positions | Carbon-based substituents | Irradiation of 2-phenyl-1-pyrrolinium perchlorate (B79767) with electron-rich olefins leads to C-C bond formation at the C2 position. | sci-hub.se |

Photoaddition reactions of 2-phenyl-1-pyrrolinium perchlorate with various olefins have been shown to be an effective method for creating new carbon-carbon bonds. sci-hub.se These reactions proceed via an electron-transfer mechanism and can result in the addition of the pyrrolidine unit to the olefin, functionalizing the ring system in a novel manner. sci-hub.se

Modification of the Phenyl and Methyl Substituents

Altering the peripheral phenyl and methyl groups on the 2-phenyl-4-methyl-1-pyrroline scaffold is a critical strategy for fine-tuning the molecule's properties. Standard synthetic methodologies can be applied to modify these substituents.

Modifications to the phenyl ring typically involve electrophilic aromatic substitution reactions. These can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl groups, at various positions on the aromatic ring. The synthesis of pyrovalerone analogues, for instance, has produced derivatives with 3,4-dichlorophenyl and naphthyl groups in place of the original phenyl or tolyl moiety, demonstrating the feasibility of such modifications on related structures. nih.govdrugs.ie

Table 3: Examples of Phenyl and Methyl Group Modifications in Related Compounds

| Modification Type | Reagent/Reaction | Functional Group Introduced | Target Moiety | Reference |

|---|---|---|---|---|

| Phenyl Ring Substitution | Halogenation | Dichloro- | Phenyl group | nih.govdrugs.ie |

| Phenyl Ring Extension | N/A | Naphthyl | Phenyl group | nih.govdrugs.ie |

| Methyl Group Oxidation | Selenium Dioxide (SeO₂) | Aldehyde (-CHO) | Methyl group on a pyrroline | acs.org |

The methyl group at the C4 position also presents an opportunity for derivatization. While direct functionalization can be challenging, oxidation of the methyl group to an aldehyde or carboxylic acid is a potential route for introducing new functionalities. For example, the methyl group on a pyrroline ring has been successfully oxidized to an aldehyde using selenium dioxide (SeO₂), a reaction that could be analogously applied to 2-phenyl-4-methyl-1-pyrroline derivatives. acs.org

Stereoisomers and Enantiomerically Pure Analogues for Chiral Studies

The structure of 2-phenyl-4-methyl-1-pyrroline contains two stereocenters, at the C2 and C4 positions. Consequently, the molecule can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis and study of stereoisomerically pure analogues are crucial for investigating the specific interactions of these chiral molecules.

The preparation of enantiomerically pure compounds can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Molecular Interactions and Biological Relevance of 2 Phenyl 4 Methyl 1 Pyrroline in Vitro Mechanistic Studies

Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Analogs of pyrovalerone, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one , are potent inhibitors of monoamine transporters. nih.gov In vitro studies show these compounds primarily inhibit the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) with significantly less activity at the serotonin (B10506) transporter (SERT). nih.gov This selective inhibition suggests that the phenyl-pyrrolidine core can be finely tuned to interact with the binding pockets of specific neurotransmitter transporters, which are crucial for regulating synaptic signaling.

Furthermore, various pyrrolidine (B122466) derivatives have been shown to inhibit other critical enzymes. For instance, some have been designed to target DNA gyrase and topoisomerase IV, essential bacterial enzymes, while others show inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment. nih.gov These findings underscore the versatility of the phenyl-pyrrolidine scaffold in interacting with diverse enzyme classes, from hydrolases to isomerases.

Table 1: Inhibitory Activity of Pyrovalerone Analogs on Monoamine Transporters This table presents data for pyrovalerone and its analogs, which are structurally related to 2-Phenyl-4-methyl-1-pyrroline. The data illustrates how modifications to the phenyl and alkyl groups influence interaction with biological transporters.

| Compound | Aromatic Ring (Ar) | Alkyl Chain (R) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

| Pyrovalerone | 4-Methylphenyl | Propyl | 16.3 | 47.9 | 3380 |

| Analog 1 | Phenyl | Propyl | 12.6 | 28.1 | >10,000 |

| Analog 2 | 4-Chlorophenyl | Propyl | 1.9 | 16.6 | 1340 |

| Analog 3 | 3,4-Dichlorophenyl | Propyl | 0.9 | 1.8 | 398 |

| Analog 4 | 4-Methylphenyl | Ethyl | 51.5 | 118 | >10,000 |

| Data sourced from studies on pyrovalerone analogs. nih.gov |

Exploration of Enantioselective Recognition Processes

The presence of chiral centers in substituted pyrroline (B1223166) and pyrrolidine rings means that enantiomers can exhibit significantly different biological activities due to the three-dimensional nature of their interactions with chiral macromolecules like enzymes and receptors. nih.gov The 4-methyl group in 2-phenyl-4-methyl-1-pyrroline introduces a stereocenter, making the study of its enantioselective recognition critical.

While specific studies on 2-phenyl-4-methyl-1-pyrroline enantiomers are not documented, research on the closely related pyrovalerone analogs is illustrative. The racemic lead compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one , was resolved into its (S) and (R) enantiomers. Subsequent biological evaluation revealed that the (S)-isomer was the more potent enantiomer for inhibiting monoamine transporters, demonstrating clear enantioselective recognition by these proteins. nih.gov

Enantioselectivity is also a key feature in the synthesis of these molecules. Cobalt-catalyzed asymmetric hydromethylation has been developed to convert 3-pyrrolines into enantiopure 3-methylpyrrolidine (B1584470) compounds with outstanding enantioselectivity. acs.org This highlights the synthetic focus on controlling stereochemistry to produce specific, biologically active enantiomers. Similarly, chiral prolinol derivatives, which contain a pyrrolidine ring, have been used to create chiral covalent organic frameworks (CCOFs) that can be applied in enantioselective separation and sensing, further underscoring the importance of chirality in this molecular family. rsc.org The ability to synthesize and separate specific enantiomers is crucial, as biological systems can differentiate strongly between them, often leading to one enantiomer being active while the other is inactive or even detrimental. rsc.org

Role as Synthetic Intermediates for Bioactive Scaffolds

Pyrrolines are considered valuable heterocyclic building blocks in organic synthesis, serving as versatile intermediates for constructing more complex molecules, including natural products and pharmaceutical agents. researchgate.netsigmaaldrich.com The 1-pyrroline (B1209420) structure is a cyclic imine, whose reactivity at the C=N double bond allows for nucleophilic additions, making it a useful synthon for creating substituted pyrrolidines. rsc.org

The general pyrroline framework is a precursor for both pyrroles (through oxidation) and pyrrolidines (through reduction), both of which are core structures in a vast number of bioactive compounds. rhhz.net For example, the principal flavor component of rice, 2-acetyl-1-pyrroline, was synthesized from a pyrrolidine precursor that was oxidized to the 1-pyrroline before the final synthetic step. rjptonline.org This demonstrates the utility of the pyrroline intermediate in achieving specific molecular targets.

More broadly, the pyrrole (B145914) and pyrrolidine rings derived from pyrroline intermediates are found in a wide range of marketed agrochemicals and pharmaceuticals, including fungicides, insecticides, and antihypertensive agents. rhhz.net The ability to functionalize the 2-phenyl-4-methyl-1-pyrroline scaffold at the phenyl ring, the methyl group, or via reactions at the imine bond makes it a potentially valuable intermediate for generating libraries of new chemical entities for drug discovery and pesticide development. nih.govrhhz.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Molecular Function

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds and understanding their molecular function. For phenyl-pyrrolidine and phenyl-pyrroline analogs, SAR studies have provided clear insights into how structural modifications influence interactions with biological targets.

In the development of inhibitors for LTA(4) hydrolase based on the 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine scaffold, SAR studies revealed several key determinants for potency. nih.gov Modifications to the pyrrolidine ring, the ethyl linker, and the biphenyl (B1667301) moiety all had significant effects on inhibitory activity. This systematic modification allowed for the identification of analogs with improved oral activity. nih.gov

Similarly, extensive SAR studies on pyrovalerone analogs have elucidated the structural requirements for potent inhibition of DAT and NET. nih.gov These studies revealed that:

Substitution on the Phenyl Ring : Introducing electron-withdrawing groups, such as chlorine, at the 3- and 4-positions of the phenyl ring dramatically increases potency at both DAT and NET. For example, the 3,4-dichloro analog is significantly more potent than the unsubstituted phenyl or 4-methylphenyl analogs. nih.gov

Size of the Nitrogen Ring : Replacing the 5-membered pyrrolidine ring with a 6-membered piperidine (B6355638) ring leads to a substantial decrease in binding potency, indicating that the specific geometry of the pyrrolidine ring is optimal for interaction with the transporters. nih.gov

Alkyl Chain Length : Varying the length of the alkyl chain extending from the ketone also modulates activity, with a propyl group often showing high potency. nih.gov

These SAR findings collectively suggest that for the broader class of phenyl-pyrrolidine/pyrroline compounds, both electronic and steric factors are critical for high-affinity binding to protein targets. The phenyl ring often engages in hydrophobic or aromatic stacking interactions, while the pyrrolidine nitrogen typically acts as a hydrogen bond acceptor or a basic center.

Table 2: Structure-Activity Relationship of Phenyl-Substituted Pyrrolidin-2-one Analogs as ANXA2-p11 Interaction Inhibitors This table presents data for a series of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues, which share the phenyl-pyrrolidine core. The data illustrates how substitutions on different parts of the molecule impact biological activity.

| Compound | Substitution at R¹ (N1-position) | Substitution at R² (5-phenyl) | Substitution at R³ (4-aroyl) | IC₅₀ (µM) |

| Analog A | -CH₂CH(OH)CH₃ | 4-isopropylphenyl | 4-methylbenzoyl | 1.1 |

| Analog B | -CH₂CH(OH)CH₃ | 4-isopropylphenyl | 4-methoxybenzoyl | 1.4 |

| Analog C | -CH₂CH(OH)CH₃ | 4-isopropylphenyl | 4-chlorobenzoyl | 2.5 |

| Analog D | -CH₂CH₂OH | 4-isopropylphenyl | 4-methylbenzoyl | 1.9 |

| Analog E | -CH₂CH(OH)CH₃ | phenyl | 4-methylbenzoyl | 15 |

| Data sourced from a study on inhibitors of the Annexin A2-S100A10 protein interaction. researchgate.net |

Applications As Synthetic Intermediates and Building Blocks in Organic Synthesis

Precursors for Alkaloid Synthesis

Alkaloids represent a broad and structurally diverse class of naturally occurring compounds containing at least one nitrogen atom, many of which exhibit significant pharmacological properties. wikipedia.org The synthesis of these complex molecules often relies on strategic disconnections to simpler, readily available building blocks. 2-Phenyl-1-pyrroline and its derivatives, including 2-Phenyl-4-methyl-1-pyrroline, serve as valuable precursors in the construction of various alkaloid skeletons. orgsyn.org

The pyrrolidine (B122466) ring, often derived from the reduction of a pyrroline (B1223166), is a common structural motif in many alkaloids. annualreviews.org For instance, the reduction product of 2-phenyl-1-pyrroline, 2-phenylpyrrolidine (B85683), is a key intermediate in the synthesis of certain alkaloids. orgsyn.org The general strategy involves the use of the pyrroline as a scaffold to introduce further complexity and build the final alkaloid structure. This approach has been utilized in the synthesis of nicotine (B1678760) derivatives like myosmine. orgsyn.org

The synthesis of the pyrrolizidine (B1209537) alkaloid (±)-monomorine I has been achieved utilizing a 1-pyrroline (B1209420) derivative, highlighting the utility of this heterocyclic system in constructing bicyclic alkaloid frameworks. researchgate.net Furthermore, the development of new synthetic methods, such as the use of 1-pyrroline complexes, provides a stable source for this reactive intermediate, facilitating its use in the synthesis of pyrrolizidine and indolizidine alkaloids. gla.ac.uk

| Precursor | Target Alkaloid Class/Example | Key Transformation |

| 2-Phenyl-1-pyrroline | Nicotine derivatives (e.g., Myosmine) | Reduction to 2-phenylpyrrolidine followed by further elaboration. orgsyn.org |

| 1-Pyrroline derivative | Pyrrolizidine alkaloids (e.g., (±)-monomorine I) | Cyclization and functional group manipulation. researchgate.net |

| 1-Pyrroline complex | Pyrrolizidine and Indolizidine alkaloids | In situ generation of 1-pyrroline for cycloaddition reactions. gla.ac.uk |

Intermediates for Pyrroloisoquinoline and Other Fused Heterocyclic Systems

The fusion of a pyrroline or pyrrolidine ring with other heterocyclic or carbocyclic systems gives rise to a variety of pharmacologically important compounds. Notably, 2-phenyl-1-pyrroline and its derivatives are crucial intermediates in the synthesis of pyrroloisoquinoline antidepressants. orgsyn.org The general synthetic route involves the reduction of the pyrroline to the corresponding pyrrolidine, which is then incorporated into the isoquinoline (B145761) framework. orgsyn.org

The synthesis of pyrrolo[2,1-a]isoquinolines can be achieved through various strategies, including the reaction of dihydroisoquinolines with phenacyl bromide derivatives. nih.gov Additionally, novel methods such as visible light photoredox catalyzed oxidation/[3 + 2] cycloaddition/oxidative aromatization cascades have been developed for the efficient synthesis of these fused systems. researchgate.net These methods often utilize simpler starting materials to construct the complex heterocyclic core.

The versatility of the pyrroline ring extends to the synthesis of other fused systems. For example, sequential palladium-catalyzed allenylation and ruthenium-catalyzed ring-closing metathesis can produce a range of five- to seven-membered nitrogen heterocycles, which can be further elaborated into fused ring systems via 1,3-dipolar cycloaddition. rjptonline.org

Building Blocks for Complex Molecular Architectures

Heterocyclic compounds are fundamental building blocks in organic synthesis, with many scaffolds being identified as "privileged structures" due to their prevalence in bioactive molecules. sigmaaldrich.com 2-Phenyl-4-methyl-1-pyrroline and related pyrrolines serve as key building blocks for constructing intricate molecular architectures beyond alkaloids and simple fused systems.

Their utility stems from the reactivity of the cyclic imine or enamine functionality, which allows for a variety of chemical transformations. rsc.org For instance, the asymmetric synthesis of the non-standard amino acid L-pyrrolysine, which contains a (4R,5R)-4-methyl-pyrroline-5-carboxylic acid core, demonstrates the use of pyrroline derivatives in constructing complex, stereochemically defined molecules. nih.gov

Furthermore, the development of stereoselective synthetic methods, such as asymmetric Grignard additions to chiral α-methylserinals, allows for the synthesis of all four stereoisomers of α-methyl-β-phenylserine, highlighting the role of chiral building blocks derived from pyrroline-related structures in creating stereochemically rich molecules. unirioja.es The ability to control the stereochemistry at multiple centers is crucial for the synthesis of biologically active compounds.

Role in Ligand Design for Catalysis

The design of ligands is of paramount importance in transition metal catalysis, as they can significantly influence the reactivity, selectivity, and efficiency of a catalytic process. nih.gov While direct use of 2-Phenyl-4-methyl-1-pyrroline as a ligand is not extensively documented, the pyrrolidine and pyrroline scaffolds are integral components in the design of chiral ligands for various catalytic applications.

The development of bifunctional phosphine (B1218219) ligands incorporating a chiral tetrahydroisoquinoline fragment has enabled asymmetric gold-catalyzed isomerization and cyclization reactions. nsf.gov These ligands facilitate metal-ligand cooperation, leading to high diastereo- and enantioselectivity. The pyrrolidine moiety within the ligand structure plays a crucial role in creating the chiral environment necessary for asymmetric induction.

Furthermore, nitrones, which can be derived from pyrrolines, have been shown to act as ligands for various transition metals, including copper, manganese, and iron. acs.org The coordination of these nitrone-containing ligands can lead to the formation of unique dimeric and complex salt structures. This demonstrates the potential for pyrroline derivatives to be transformed into effective ligands for catalysis. The development of new ligands based on privileged structures like the pyrroline ring continues to be an active area of research, aiming to create more efficient and selective catalysts for a wide range of chemical transformations. chinesechemsoc.org

| Ligand Scaffold/Type | Metal | Catalytic Application |

| Chiral bifunctional phosphine with tetrahydroisoquinoline fragment | Gold | Asymmetric isomerization and cyclization of propargyl sulfonamides. nsf.gov |

| Nitrone derivatives | Copper(II), Manganese(II), Cobalt(II), Nickel(II), Iron(II), Iron(III) | Formation of metal complexes with potential catalytic activity. acs.org |

| Aminophenol-based ligands | Palladium(II), Iron(III) | C(sp3)–H amination of unactivated organic azides to form pyrrolidines. derpharmachemica.com |

Future Research Directions and Emerging Methodologies for 2 Phenyl 4 Methyl 1 Pyrroline

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign processes, and the synthesis of heterocyclic compounds is no exception. Future research on 2-Phenyl-4-methyl-1-pyrroline will likely prioritize the development of sustainable and greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netnsf.gov This technique can significantly shorten reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nsf.gov The application of microwave-assisted organic synthesis (MAOS) to the cyclization reactions forming the 1-pyrroline (B1209420) ring can offer a more energy-efficient pathway. For instance, a two-step synthesis of 2,4-disubstituted pyrroles from enones involves a microwave-induced dehydrocyanation, highlighting a greener alternative to traditional methods. researchgate.net

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research is moving towards the use of greener alternatives such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG). uni-regensburg.de For example, the Paal-Knorr pyrrole (B145914) condensation can be efficiently carried out in water using a catalytic amount of iron(III) chloride, offering a mild and environmentally friendly option. organic-chemistry.org

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of catalytic systems that can control the enantioselectivity (producing a specific stereoisomer) and regioselectivity (controlling the position of functional groups) in the synthesis of substituted pyrrolines like 2-Phenyl-4-methyl-1-pyrroline is a major research frontier.

Transition Metal Catalysis: Transition metals such as palladium, rhodium, iridium, and copper are central to many modern synthetic transformations. conicet.gov.ar Palladium-catalyzed reactions, for instance, have been used for the synthesis of 2-substituted pyrroles from diallylated amines followed by aromatization. organic-chemistry.org A chemodivergent photocatalytic approach using ruthenium or iridium catalysts can lead to highly substituted 1-pyrrolines through a [3+2] cyclization. frontiersin.org The choice of metal catalyst can precisely switch the reaction pathway. frontiersin.org

Asymmetric Catalysis: A significant goal is the enantioselective synthesis of chiral 1-pyrrolines. A highly enantioselective Pd-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles has been developed using a Brønsted acid as an activator, yielding chiral 2,5-disubstituted 1-pyrrolines with high enantiomeric excess. acs.org Similarly, the desymmetrization of N-protected 2,5-dihydro-1H-pyrroles using aryldiazonium salts and a chiral N,N-ligand provides a route to enantiomerically enriched 4-aryl-γ-lactams, which are structurally related to the target compound. beilstein-journals.org

The table below summarizes examples of catalytic systems used in the synthesis of substituted pyrrolines and related heterocycles.

| Catalyst System | Reaction Type | Product Type | Reference |

| Pd(0) / Brønsted Acid | Partial Hydrogenation | Chiral 2,5-disubstituted 1-pyrrolines | acs.org |

| Ru(bpy)3(PF6)2 / fac-Ir(ppy)3 | Photocatalytic Cyclization | Highly substituted 1-pyrrolines | frontiersin.org |

| Pd(OAc)2 / (S)-PyraBox | Heck-Matsuda Desymmetrization | Enantioenriched 4-aryl-γ-lactams | beilstein-journals.org |

| Niobium Pentachloride (in situ) | Ring-Closing Metathesis | 3-Pyrroline derivatives | acs.org |

| Copper(I)-BPE Complex | Michael Addition | Enantioselective 1-pyrrolines | researchgate.net |

Advanced In Situ Spectroscopic Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable insights into transient intermediates and reaction pathways.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for in situ monitoring. Studies on 1-pyrroline in solution have used NMR to investigate the equilibrium between its monomeric and trimeric forms, which is crucial for understanding its volatility and reactivity. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, EPR (or ESR) spectroscopy is an indispensable tool. uantwerpen.be The synthesis of pyrrolines can proceed through iminyl radical cyclizations. nsf.gov In situ EPR spin-trapping techniques can be used to detect and characterize these transient radical species, helping to elucidate the reaction mechanism. uantwerpen.be For example, spin traps like 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) are used to capture short-lived radicals, forming a more stable radical adduct that can be observed by EPR. uantwerpen.be

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions with unprecedented speed and accuracy. beilstein-journals.org

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the yield or selectivity of a given transformation. arxiv.org This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. beilstein-journals.org

Optimization of Reaction Conditions: By combining ML algorithms with high-throughput experimentation (HTE), it is possible to navigate complex reaction spaces and identify optimal conditions much faster than with traditional methods. beilstein-journals.orgaichemeco.com For instance, a machine learning-based model (XGB-MAF) has been built to accurately predict reaction yields for the synthesis of unsymmetrical E-alkenes. aichemeco.com Similar approaches could be applied to optimize the synthesis of 2-Phenyl-4-methyl-1-pyrroline.

Autonomous Synthesis: The integration of ML with automated robotic systems is leading to the development of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. arxiv.org A large language model, Chemma, has been shown to explore open reaction spaces and optimize conditions for the synthesis of α-aryl N-heterocycles. arxiv.org This technology holds immense promise for accelerating the discovery and development of new synthetic routes. However, it is important to note that the performance of ML models can be limited by biases in the literature data they are trained on. acs.org

Expanding the Chemical Space of Substituted Pyrrolines for Targeted Applications

Future research will also focus on the derivatization of the 2-Phenyl-4-methyl-1-pyrroline core to create a library of related compounds with diverse functionalities. This expansion of chemical space is essential for exploring structure-activity relationships and identifying new molecules with targeted biological or material properties.

Functionalization of the Pyrroline (B1223166) Ring: The 1-pyrroline scaffold can be readily functionalized. For example, a synthesized 1-pyrroline was converted into various derivatives through reactions like acylation, cycloaddition, and chlorination, demonstrating the versatility of this heterocycle as a synthetic intermediate. frontiersin.org

Synthesis of Polysubstituted Pyrrolines: Novel synthetic methods are being developed to introduce multiple substituents onto the pyrroline ring with high control. A chemodivergent photocatalytic approach allows for the synthesis of highly substituted 1-pyrrolines from alkyl bromides and vinyl azides. frontiersin.org Similarly, a two-step synthesis from enones provides access to 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles, showcasing methods to build molecular complexity. researchgate.netbeilstein-journals.org

Development of Novel Bioactive Compounds: By systematically modifying the structure of 2-Phenyl-4-methyl-1-pyrroline, researchers can aim to develop new therapeutic agents. For example, diversely substituted 2-pyrrolines have been prepared and screened for antiproliferative activity in human cancer cell lines. nih.gov

The table below lists some examples of reactions used to functionalize the pyrroline ring.

| Reaction | Reagents | Product | Reference |

| Acylation | Trifluoroacetic anhydride (B1165640) or Acetyl chloride | Acylated 2-pyrroline derivatives | frontiersin.org |

| [3+2] Cycloaddition | N-hydroxybenzimidyl chloride | Pyrroline-fused 1,2,4-oxadiazoline | frontiersin.org |

| Dichlorination | N-chlorosuccinimide (NCS) | α,α-dichlorinated 1-pyrroline | frontiersin.org |

| Hydrogenation | Pd-catalyst | cis-pyrrolidine | nsf.gov |

| Grignard Addition | Grignard Reagent | Functionalized pyrrolidine (B122466) | nsf.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.